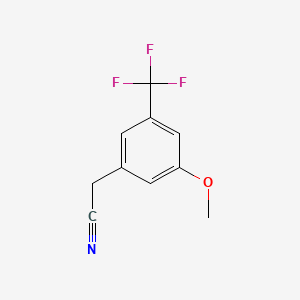

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile

Description

BenchChem offers high-quality 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-methoxy-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-15-9-5-7(2-3-14)4-8(6-9)10(11,12)13/h4-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJPZDDRQKCSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Safety Landscape of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

Disclaimer: The following hazard information is extrapolated from safety data for structurally related compounds, including various isomers of (trifluoromethyl)phenylacetonitrile and methoxyphenylacetonitrile. It is intended to provide a likely hazard profile and should be used as a foundation for a thorough risk assessment.

Based on the analysis of analogous compounds, 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is anticipated to be classified as a hazardous substance. The primary concerns revolve around its potential toxicity if ingested and its irritant properties upon contact with skin and eyes.

Globally Harmonized System (GHS) Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2][4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][4] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2][4] |

The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can, in turn, influence their toxicological properties. The nitrile group (-CN) is a well-established toxicophore, and its presence necessitates careful handling to prevent exposure.

Prudent Laboratory Practices: Handling and Storage

A proactive approach to safety is critical when working with 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the selection of engineering controls and PPE is to create multiple barriers between the researcher and the chemical, thereby minimizing the risk of exposure.

-

Ventilation: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[5][6]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[1][6]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the substance.[1][5]

-

Skin and Body Protection: A lab coat should be worn to protect street clothes from contamination. In cases of potential significant splashing, additional protective clothing, such as an apron or coveralls, may be warranted.[5][6]

Safe Handling Procedures

-

Avoid direct contact with the substance.[5]

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[1][6]

Storage

Proper storage is essential to maintain the integrity of the compound and to prevent accidental exposure.

-

Store in a cool, well-ventilated area.[5]

-

Keep the container tightly closed.[5]

-

Consider storing in a refrigerator, as is recommended for some similar compounds.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

Emergency Response: A Step-by-Step Guide

In the event of an accidental exposure or spill, a swift and informed response is crucial to mitigate harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Accidental Release Measures

A spill of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile should be treated as a hazardous event requiring immediate and careful attention.

Caption: Emergency spill response workflow for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental design. The following table summarizes the anticipated properties based on data from similar compounds.

| Property | Anticipated Value | Source (Analogous Compound) |

| Molecular Formula | C10H8F3NO | N/A |

| Molecular Weight | 215.17 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid or solid | [8][9] |

| Boiling Point | Not available | |

| Density | ~1.2-1.4 g/mL | [9][10] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol.[9] |

Experimental Protocol: A Safety-Integrated Approach

The following is a generalized, step-by-step protocol for a reaction involving a substituted phenylacetonitrile, with safety considerations integrated at each step. This protocol should be adapted to the specific requirements of your experiment.

Reaction: Alkylation of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile

-

Preparation (in a chemical fume hood):

-

Don all required PPE (goggles, lab coat, chemically resistant gloves).

-

Ensure a quench solution (e.g., isopropanol for a strong base) is readily available.

-

Set up a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

-

Reagent Addition:

-

Under a positive pressure of nitrogen, dissolve 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile in a suitable anhydrous solvent (e.g., THF).

-

Cool the reaction mixture to the appropriate temperature (e.g., -78 °C with a dry ice/acetone bath). Rationale: Many alkylation reactions with strong bases are highly exothermic and require low temperatures to control the reaction rate and prevent side reactions.

-

Slowly add a strong base (e.g., LDA or n-BuLi) via the dropping funnel. Rationale: Slow addition is critical to maintain temperature control and prevent uncontrolled reactions.

-

-

Alkylation:

-

After the addition of the base is complete, stir the reaction mixture for the specified time to ensure complete deprotonation.

-

Slowly add the alkylating agent (e.g., an alkyl halide) via the dropping funnel, again maintaining the low temperature.

-

-

Quenching and Work-up:

-

Once the reaction is complete, slowly and carefully quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride). Rationale: Quenching deactivates any remaining reactive species and should be done slowly to control any exothermic processes.

-

Allow the reaction mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and perform an aqueous work-up to extract the product into an organic solvent.

-

-

Purification and Waste Disposal:

-

Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by an appropriate method (e.g., column chromatography or distillation).

-

Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional guidelines.

-

Toxicological and Ecological Information

Conclusion

While a specific Material Safety Data Sheet for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is not widely available, a comprehensive safety profile can be constructed by examining the properties of structurally similar molecules. The key takeaways for researchers are to treat this compound as toxic if swallowed and as a skin and eye irritant. Strict adherence to engineering controls, personal protective equipment, and safe handling practices is essential. By integrating a safety-first mindset into all experimental procedures, the risks associated with this valuable chemical intermediate can be effectively managed.

References

-

PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3,5-Bis(trifluoromethyl)phenylacetonitrile Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. chemimpex.com [chemimpex.com]

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile literature review

An In-Depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, a key chemical intermediate with significant applications in research and development, particularly within the pharmaceutical and agrochemical sectors. We will delve into its chemical properties, synthesis, and the critical role it plays as a building block for complex, high-value molecules. This document is intended for researchers, synthetic chemists, and professionals in drug development who require a deep understanding of this versatile compound.

Introduction: The Strategic Importance of Fluorinated Intermediates

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (CAS No. 916421-02-8) is an aromatic nitrile that has garnered interest due to its unique substitution pattern. The molecule incorporates two key functional groups that are highly valued in medicinal chemistry: a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group, positioned meta to each other on a phenylacetonitrile scaffold.

The trifluoromethyl group is a cornerstone of modern drug design.[1] Its incorporation into a molecule can dramatically and often favorably alter physicochemical properties.[1] Key benefits include:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance binding to hydrophobic pockets in target proteins.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, it can influence the acidity or basicity (pKa) of nearby functional groups, affecting drug-receptor interactions.

The methoxy group, a well-known electron-donating group, further modulates the electronic landscape of the aromatic ring, influencing its reactivity and interaction with biological targets. The combination of these two groups on a phenylacetonitrile core creates a versatile and valuable building block for the synthesis of novel therapeutic agents and other advanced materials.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile are summarized below.

| Property | Value | Source |

| Chemical Name | 2-[3-methoxy-5-(trifluoromethyl)phenyl]acetonitrile | [3] |

| CAS Number | 916421-02-8 | [3] |

| Molecular Formula | C₁₀H₈F₃NO | [3] |

| Molecular Weight | 215.18 g/mol | [3] |

| Percent Purity | ≥97% | [3] |

| Refractive Index | 1.475 | [3] |

| Synonyms | 3-methoxy-5-trifluoromethyl phenylacetonitrile | [3] |

While specific experimental data for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is limited in the public domain, data from closely related analogs such as 3-(Trifluoromethyl)phenylacetonitrile provides useful context for expected spectroscopic characteristics and physical state.[2][4][5]

Synthesis Strategies and Methodologies

The synthesis of substituted phenylacetonitriles typically involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This is a robust and widely used method in organic synthesis.[6][7] A plausible and efficient pathway to 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile would start from the corresponding benzyl alcohol or benzyl halide.

A patent describes a general method for preparing m-trifluoromethyl phenylacetonitrile starting from aminobenzyl cyanide, which undergoes trifluoromethylation, diazotization, and reduction reactions.[8] This highlights the multi-step synthetic strategies that can be employed for complex substitution patterns.

Workflow for a Representative Synthesis

The following diagram outlines a logical synthetic workflow for preparing the title compound, starting from a commercially available precursor. This pathway is illustrative of standard organic chemistry transformations.

Caption: A logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is based on well-established procedures for the synthesis of phenylacetonitriles from benzyl halides.[6][7][9]

Step 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzyl chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methoxy-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution. Causality: This step converts the primary alcohol into a more reactive benzyl chloride, an excellent electrophile for the subsequent nucleophilic substitution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude benzyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile

-

Dissolve the crude 3-Methoxy-5-(trifluoromethyl)benzyl chloride (1.0 eq) in a polar aprotic solvent like acetone or acetonitrile in a round-bottom flask.[7]

-

Add finely powdered sodium cyanide (NaCN) (1.2-1.5 eq). Trustworthiness: Using a slight excess of the cyanide salt ensures the complete conversion of the benzyl chloride.

-

Heat the heterogeneous mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash thoroughly with water to remove any remaining cyanide salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.[10]

Applications in Drug Discovery and Agrochemicals

The true value of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile lies in its role as a versatile intermediate. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, providing access to a wide array of more complex molecules.

-

Pharmaceuticals: Phenylacetonitrile derivatives are precursors to many active pharmaceutical ingredients (APIs). The trifluoromethyl group is present in numerous FDA-approved drugs, highlighting its importance in modern medicine.[11] For example, a related compound, 3,5-Bis(trifluoromethyl)phenylacetonitrile, has been investigated for its anticancer activity, where it was found to induce apoptosis in cancer cells.[12] This suggests that derivatives of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile could be explored for similar therapeutic applications. Furthermore, methoxy-substituted aromatic compounds are common motifs in drug candidates for various diseases, including breast cancer.[13]

-

Agrochemicals: The trifluoromethyl group is also a prevalent feature in modern pesticides and herbicides due to its ability to enhance biological activity and stability.[2]

The following diagram illustrates the potential synthetic transformations of the nitrile group, opening pathways to diverse molecular scaffolds.

Caption: Key synthetic transformations of the nitrile functional group.

Safety and Handling

Compounds containing the phenylacetonitrile scaffold, especially those with activating groups, require careful handling. Based on data for the closely related 3-(Trifluoromethyl)phenylacetonitrile, the following hazards should be considered[5]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Flammability: Flammable liquid and vapor.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area away from heat and ignition sources.

-

Cyanide-containing reagents used in the synthesis are highly toxic and require specialized handling and disposal procedures.

Conclusion

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a strategically important chemical building block. The synergistic effects of the methoxy and trifluoromethyl groups provide a unique combination of properties that are highly desirable in the fields of medicinal chemistry and materials science. Its utility as a precursor to a wide range of more complex molecules ensures its continued relevance in the development of next-generation pharmaceuticals and agrochemicals. A firm grasp of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its potential in their scientific endeavors.

References

-

Chem-Impex. 3-(Trifluoromethyl)phenylacetonitrile. [Link]

-

PrepChem.com. Synthesis of phenylacetonitrile. [Link]

-

The Royal Society of Chemistry. Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. [Link]

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

PubChem. 3-(trifluoromethyl)phenylacetonitrile (C9H6F3N). [Link]

-

Beilstein Journals. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

-

NIST WebBook. 3-(Trifluoromethoxy)phenylacetonitrile. [Link]

-

Eureka | Patsnap. Synthesis method for 4-methoxy-2-methyl benzyl cyanide. [Link]

-

PubChem. m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360. [Link]

-

Chemdad. 3,5-Bis(trifluoromethyl)phenylacetonitrile. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

National Institutes of Health (NIH). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. PubChemLite - 3-(trifluoromethyl)phenylacetonitrile (C9H6F3N) [pubchemlite.lcsb.uni.lu]

- 5. m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]

- 9. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. biosynth.com [biosynth.com]

- 13. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides an in-depth analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science. We will explore its core chemical features, physicochemical properties, and spectroscopic profile. This document details a robust synthetic protocol, offering mechanistic insights into the reaction. Furthermore, it examines the strategic importance of the trifluoromethyl and methoxy functional groups in modulating molecular properties for applications in drug discovery. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research environment.

Introduction: A Strategically Functionalized Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the rational design of molecular scaffolds is paramount. 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile emerges as a compound of considerable strategic value. Its structure incorporates three key functional moieties on a central phenyl ring: a trifluoromethyl (-CF3) group, a methoxy (-OCH3) group, and a cyanomethyl (-CH2CN) group.

The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule to improve binding affinity with biological targets.[1][2] The methoxy group, a classic bioisostere for a hydroxyl group, acts as a hydrogen bond acceptor and can influence conformation and solubility. The cyanomethyl group is a versatile synthetic handle, readily convertible to carboxylic acids, amines, or more complex heterocyclic structures, making this compound a valuable intermediate for constructing diverse chemical libraries.[3] This guide serves to elucidate the key chemical attributes of this molecule for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

Molecular Structure

The structural arrangement of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is key to its reactivity and utility. The substituents are positioned meta to each other, influencing the electron density distribution across the aromatic ring and directing further chemical transformations.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile

Abstract

This document provides a detailed protocol for the synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] The trifluoromethyl group enhances the reactivity and stability of this versatile compound, making it a valuable building block in medicinal chemistry for designing novel drug candidates.[1] This application note outlines a robust multi-step synthetic route, commencing from commercially available 3-hydroxy-5-(trifluoromethyl)benzaldehyde. The described methodology includes a Williamson ether synthesis to introduce the methoxy group, followed by reduction to the corresponding benzyl alcohol, conversion to a benzyl halide, and subsequent cyanation to yield the target molecule. Each step is accompanied by a detailed experimental procedure, mechanistic insights, and characterization data.

Introduction: The Significance of Fluorinated Phenylacetonitriles

Phenylacetonitrile derivatives are crucial structural motifs in a wide array of biologically active molecules. The incorporation of a trifluoromethyl group, as seen in 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound. The high electronegativity and lipophilicity of the trifluoromethyl group can enhance metabolic stability, receptor binding affinity, and cell membrane permeability. Consequently, this particular phenylacetonitrile is a valuable intermediate for researchers engaged in the synthesis of novel therapeutics and advanced agrochemicals.[1]

Synthetic Strategy Overview

The synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile can be efficiently achieved through a four-step process starting from 3-hydroxy-5-(trifluoromethyl)benzaldehyde. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification will be performed using column chromatography. Characterization will be carried out using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Step 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde

This step employs a Williamson ether synthesis to methylate the hydroxyl group of the starting material.[2][3][4][5][6]

Protocol:

-

To a solution of 3-hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-Methoxy-5-(trifluoromethyl)benzaldehyde as a pure compound.

Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl iodide in an SN2 reaction to form the ether linkage.[2][3][4][5][6] Acetone is a suitable polar aprotic solvent for this reaction.

Step 2: Synthesis of (3-Methoxy-5-(trifluoromethyl)phenyl)methanol

The aldehyde is reduced to the corresponding primary alcohol using a mild reducing agent.

Protocol:

-

Dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C and monitor by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (3-Methoxy-5-(trifluoromethyl)phenyl)methanol.

Causality: Sodium borohydride is a selective reducing agent that reduces aldehydes and ketones to their corresponding alcohols. The hydride ion from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Step 3: Synthesis of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

The benzyl alcohol is converted to the corresponding benzyl bromide, a key intermediate for the subsequent cyanation step.

Protocol:

-

Dissolve (3-Methoxy-5-(trifluoromethyl)phenyl)methanol (1.0 eq) in dry toluene in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add phosphorus tribromide (0.5 eq) dropwise, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Carefully pour the reaction mixture onto ice-water.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene.

Causality: Phosphorus tribromide is an effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds through the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an SN2 reaction.

Step 4: Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile

The final step involves a nucleophilic substitution of the benzyl bromide with a cyanide salt.

Protocol:

-

In a well-ventilated fume hood, dissolve 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Heat the reaction mixture to 50-60 °C and stir until the reaction is complete (monitored by TLC).[7]

-

Cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.

Causality: The cyanide ion is a potent nucleophile that displaces the bromide from the benzylic position via an SN2 mechanism. DMSO is an excellent solvent for this reaction as it is polar aprotic and effectively solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

Reaction Mechanisms

Williamson Ether Synthesis

Caption: Mechanism of the Williamson Ether Synthesis.

Cyanation Reaction

Caption: Mechanism of the Cyanation Reaction.

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile | C10H8F3NO | 215.17 | Colorless to pale yellow oil | 7.20 (s, 1H), 7.15 (s, 1H), 7.05 (s, 1H), 3.85 (s, 3H), 3.75 (s, 2H) | 160.5, 132.0 (q, J=33 Hz), 131.5, 123.5 (q, J=272 Hz), 118.0, 117.5, 112.0, 56.0, 23.5 |

Note: The presented NMR data are predicted values and should be confirmed by experimental analysis.

Safety and Handling

-

3-hydroxy-5-(trifluoromethyl)benzaldehyde: May cause skin and eye irritation.[8]

-

Methyl iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

-

Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.

-

Phosphorus tribromide: Corrosive and reacts violently with water. Handle with extreme care.

-

Sodium cyanide: Highly toxic. Avoid contact with skin and eyes, and inhalation of dust. In case of contact, seek immediate medical attention. All reactions involving sodium cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. A cyanide antidote kit should be readily available.

-

m-Trifluoromethylphenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

References

- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents. (n.d.).

-

p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

-

3-Hydroxy-5-(trifluoromethyl)benzaldehyde (C8H5F3O2) - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 28, 2026, from [Link]

-

Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved January 28, 2026, from [Link]

-

Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 28, 2026, from [Link]

-

Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 28, 2026, from [Link]

-

m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. 1243312-51-7|3-Hydroxy-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 9. m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile in the Synthesis of Pharmaceutical Intermediates

Introduction: The Architectural Significance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is a powerful modulator of a compound's physicochemical and pharmacokinetic properties. Its introduction can enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity[1][2]. This application note delves into the synthesis and utility of a key trifluoromethylated building block, 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, a versatile intermediate poised for application in the synthesis of complex pharmaceutical agents, most notably in the realm of kinase inhibitors.

Phenylacetonitrile derivatives are valuable precursors in the synthesis of a wide array of pharmaceuticals, serving as a linchpin for the construction of various heterocyclic and carbocyclic frameworks[3][4]. The specific substitution pattern of a methoxy group and a trifluoromethyl group on the phenyl ring of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile offers a unique combination of electronic and steric properties, making it an attractive starting material for targeted drug discovery programs[5][6].

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physical and chemical properties of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₃NO | Internal Calculation |

| Molecular Weight | 215.17 g/mol | Internal Calculation |

| CAS Number | 916421-02-8 | [7] |

| Appearance | White to off-white solid or colorless oil | Inferred from related compounds |

| Boiling Point | Not readily available; estimated to be >200 °C at atmospheric pressure | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) | General chemical knowledge |

Safety and Handling: As with all nitrile-containing compounds, 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water. All waste materials should be disposed of in accordance with institutional and local regulations for chemical waste.

Synthetic Protocols for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile

Protocol 1: Cyanation of 3-Methoxy-5-(trifluoromethyl)benzyl Halide

This is a classical and direct approach for the synthesis of phenylacetonitriles, involving the nucleophilic substitution of a benzyl halide with a cyanide salt[6][8][9].

Reaction Scheme:

Caption: Cyanation of a benzyl bromide to form the corresponding phenylacetonitrile.

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 equivalents) and a suitable solvent such as dimethyl sulfoxide (DMSO) or anhydrous acetone.

-

Addition of Benzyl Bromide: In a separate flask, dissolve 3-Methoxy-5-(trifluoromethyl)benzyl bromide (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred suspension of sodium cyanide at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.

Causality and Experimental Choices:

-

Solvent: DMSO is a good choice due to its ability to dissolve both the organic substrate and the inorganic cyanide salt. Acetone can also be used, often with the addition of a small amount of water to aid in dissolving the cyanide salt[6].

-

Temperature: Gentle heating is typically required to drive the SN2 reaction to completion in a reasonable timeframe.

-

Phase Transfer Catalyst: For reactions in biphasic systems or with less soluble cyanide salts, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to facilitate the transport of the cyanide anion to the organic phase.

Protocol 2: Multi-step Synthesis via Sandmeyer-type Reaction

This approach is particularly useful if the corresponding aniline derivative is more readily available than the benzyl halide. It involves the introduction of the trifluoromethyl group via a Sandmeyer-type reaction[5].

Workflow Diagram:

Caption: Synthetic workflow for the introduction of a trifluoromethyl group via a Sandmeyer-type reaction.

Step-by-Step Methodology:

-

Diazotization: Dissolve 3-Amino-5-methoxyphenylacetonitrile (1.0 equivalent) in a mixture of sulfuric acid and water and cool to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Trifluoromethylation: In a separate reactor, prepare a solution of a trifluoromethyl source (e.g., sodium trifluoromethanesulfinate) and a copper catalyst.

-

Slowly add the cold diazonium salt solution to the trifluoromethylation mixture. Vigorous gas evolution (N₂) will be observed.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC or GC-MS.

-

Once the reaction is complete, perform an aqueous work-up similar to Protocol 1, extracting the product with an organic solvent.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Expert Insights:

-

The Sandmeyer reaction is a powerful tool for the introduction of a variety of functional groups onto an aromatic ring, including the trifluoromethyl group.

-

Careful temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt.

Application in Pharmaceutical Intermediate Synthesis: A Gateway to Kinase Inhibitors

The unique structural motifs of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile make it a highly valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Bruton's tyrosine kinase (BTK) inhibitors, for instance, are a class of drugs that have shown significant promise in the treatment of B-cell malignancies[10][11][12]. Many potent BTK inhibitors feature a substituted pyrazolopyrimidine core, and the synthesis of these cores can be efficiently achieved using appropriately substituted phenylacetonitrile derivatives.

Proposed Application: Synthesis of a BTK Inhibitor Precursor

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile can serve as a key starting material for the synthesis of a substituted pyrazole, which is a common precursor to the pyrazolopyrimidine core of many BTK inhibitors, including the FDA-approved drug zanubrutinib[13][14][15][16].

Synthetic Pathway Overview:

Caption: Proposed synthetic pathway from the title compound to a BTK inhibitor analog.

Protocol for Pyrazole Intermediate Synthesis:

-

Enaminonitrile Formation: React 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile with a formylating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminonitrile. This reaction is typically carried out at elevated temperatures.

-

Cyclization: The resulting enaminonitrile is then cyclized with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol under reflux conditions to yield the desired 3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

-

Further Functionalization: This pyrazole intermediate can then be further functionalized and elaborated through a series of steps to construct the final BTK inhibitor scaffold.

Rationale for Use:

-

The nitrile group provides a reactive handle for the initial condensation reaction.

-

The methoxy and trifluoromethyl groups on the phenyl ring contribute to the desired electronic and steric properties of the final drug molecule, influencing its binding affinity and pharmacokinetic profile.

Conclusion

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a strategically important building block in pharmaceutical synthesis. Its preparation can be achieved through established chemical transformations, and its unique substitution pattern makes it a valuable precursor for the synthesis of complex, biologically active molecules. The application of this intermediate in the construction of kinase inhibitors, such as analogs of BTK inhibitors, highlights its potential to contribute to the development of next-generation therapeutics. The protocols and insights provided in this application note are intended to guide researchers and drug development professionals in the effective utilization of this versatile chemical entity.

References

- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google P

- US2783265A - Preparation of phenylacetonitriles - Google P

- EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google P

- US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google P

- WO2003080565A1 - Process for the manufacture of substituted phenylacetonitriles - Google P

-

Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap. (URL: [Link])

-

Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed. (URL: [Link])

- US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google P

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: Not available)

-

Acetonitrile in the Pharmaceutical Industry - Lab Alley. (URL: [Link])

-

Design, Synthesis, and Cytotoxicity of New Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

-

The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

3-Methoxy-5-(trifluoromethyl)benzyl cyanide, 3-(cyanomethyl) - BuyersGuideChem. (URL: [Link])

-

The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review - PubMed. (URL: [Link])

-

zanubrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

-

Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 4. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]

- 6. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. EP4259633A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]

- 8. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 9. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 10. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]

- 14. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]

- 15. zanubrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Derivatization of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile in Medicinal Chemistry

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a key building block in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the methoxy and trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These attributes make it a valuable scaffold for the development of novel therapeutics. The nitrile group, in particular, serves as a versatile functional handle, allowing for a wide range of chemical transformations to produce diverse derivatives such as carboxylic acids, amines, and more complex heterocyclic structures. This document provides a detailed guide to the common and effective derivatization strategies for this important synthetic intermediate.

Core Derivatization Strategies and Mechanistic Insights

The derivatization of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile primarily revolves around the reactivity of the nitrile group and the benzylic position. The principal transformations include hydrolysis to the corresponding phenylacetic acid, reduction to the phenethylamine, and α-alkylation of the active methylene group.

Hydrolysis to 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[1][2]

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as sulfuric or hydrochloric acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon.[3] A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to a more stable amide intermediate.[3] This amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.[1][3]

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which, similar to the acid-catalyzed pathway, tautomerizes to an amide.[4] Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which is then protonated in a separate workup step to afford the final carboxylic acid.[5]

dot

Caption: Mechanisms of Acid and Base-Catalyzed Nitrile Hydrolysis.

Reduction to 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine

The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of many biologically active molecules. This transformation can be effectively carried out using various reducing agents.

Catalytic Hydrogenation: This is a widely used method involving the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2). The reaction is typically performed under pressure and in a suitable solvent like ethanol or methanol.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can also be employed for the reduction of nitriles. These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). It is important to note that these reagents are highly reactive and require careful handling.

α-Alkylation of the Active Methylene Group

The methylene group adjacent to the nitrile (the α-position) is acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a suitable base to form a carbanion, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides.[6] This provides a powerful method for introducing carbon-carbon bonds at the benzylic position.[6] A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically used to generate the carbanion.[7]

dot

Caption: General workflow for the α-alkylation of phenylacetonitrile.

Experimental Protocols

Protocol 1: Hydrolysis to 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

A. Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (1 equivalent).

-

Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water. The amount of the acid solution should be sufficient to ensure good stirring.

-

Reaction Conditions: Heat the mixture to reflux (typically 100-120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

B. Base-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (1 equivalent) in ethanol.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification and Purification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic. The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Reagents | Concentrated H2SO4 or HCl | NaOH or KOH |

| Solvent | Water or aqueous acid | Ethanol/Water |

| Temperature | 100-120°C | Reflux |

| Reaction Time | 4-6 hours | 2-4 hours |

| Initial Product | Carboxylic Acid | Carboxylate Salt |

| Workup | Dilution with ice water | Acidification |

Protocol 2: Reduction to 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine

A. Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (1 equivalent) in anhydrous ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of Raney nickel or 10% Pd/C (typically 5-10% by weight of the nitrile).

-

Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (40-50°C) until hydrogen uptake ceases.

-

Workup: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

B. Chemical Reduction with LiAlH4

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (1.5-2 equivalents) in anhydrous diethyl ether or THF.

-

Reagent Addition: Cool the LiAlH4 suspension in an ice bath. Slowly add a solution of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (1 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature below 10°C.

-

Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then more water (3x mL), where x is the mass of LiAlH4 used in grams. Stir vigorously until a granular precipitate forms.

-

Purification: Filter the mixture and wash the precipitate with additional ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude amine. Further purification can be achieved by vacuum distillation.

| Parameter | Catalytic Hydrogenation | Chemical Reduction (LiAlH4) |

| Reagent | H2 gas, Raney Ni or Pd/C | Lithium Aluminum Hydride (LiAlH4) |

| Solvent | Ethanol or Methanol | Anhydrous Diethyl Ether or THF |

| Temperature | Room temperature to 50°C | 0°C to Reflux |

| Pressure | 50-100 psi | Atmospheric |

| Workup | Filtration of catalyst | Aqueous quench (Fieser method) |

References

- Google Patents. (n.d.). Method for preparing 5-trifluoromethyl uracil.

- Google Patents. (n.d.). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

- MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.

- Google Patents. (n.g.). Preparation of phenylacetonitriles.

- ResearchGate. (2024, June 13). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

- Google Patents. (n.d.). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

- Sciencemadness Discussion Board. (2017, August 14). Phenylacetonitrile from Phenylalanine.

-

Sci-Hub. (1996). Practical synthesis of α-(trifluoromethyl)phenylacetic acid. Journal of Fluorine Chemistry. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. Retrieved January 28, 2026, from [Link]

-

ChemDad. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

Chemguide. (n.d.). hydrolysis of nitriles. Retrieved January 28, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved January 28, 2026, from [Link]

-

JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 28, 2026, from [Link]

-

University of Calgary. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. Retrieved January 28, 2026, from [Link]

-

Molbase. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 3. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its accurate quantification and impurity profiling critical for quality control. The developed method is precise, accurate, and specific, capable of separating the main analyte from its potential degradation products and synthetic impurities. This protocol is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile whose purity is paramount for the efficacy and safety of the final products derived from it. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring presents unique analytical challenges due to their combined electronic and hydrophobic effects.[1] A reliable and stability-indicating analytical method is therefore essential to monitor the purity of this intermediate, quantify it in reaction mixtures, and assess its stability under various stress conditions.[2][3] High-performance liquid chromatography (HPLC) coupled with UV detection is an industry-standard technique for such analyses due to its high resolution, sensitivity, and quantitative accuracy.[4] This application note provides a comprehensive protocol for the HPLC analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, complete with method validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Scientific Rationale for Method Development

The selection of a reversed-phase HPLC method is predicated on the non-polar nature of the 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile molecule. The trifluoromethyl group significantly increases the hydrophobicity of the compound, making it well-suited for retention on a C18 stationary phase.[1] Acetonitrile is chosen as the organic modifier in the mobile phase due to its excellent solubilizing properties for aromatic nitriles and its low UV cutoff, which is crucial for sensitive detection.[5] A gradient elution is employed to ensure the efficient elution of the main analyte while also providing adequate separation of potential impurities with varying polarities that may be present.

Experimental Protocol

Materials and Reagents

-

Analyte: 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (Purity >98%)

-

Acetonitrile: HPLC grade

-

Water: Deionized, 18.2 MΩ·cm

-

Methanol: HPLC grade

-

Hydrochloric Acid (HCl): Analytical grade

-

Sodium Hydroxide (NaOH): Analytical grade

-

Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade

Instrumentation

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Data acquisition and processing software.

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile and dissolve it in a 25 mL volumetric flask with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile in acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0.01 | |

| 10.00 | |

| 12.00 | |

| 12.01 | |

| 15.00 | |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 230 nm |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.[2][7]

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase before HPLC analysis.

Visualizing the Analytical Workflow

Caption: Workflow for the HPLC analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.

Results and Discussion

Method Validation

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, and specificity.

| Validation Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coeff. (r²) | > 0.999 |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.3 |

-

Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) greater than 0.999.

-

Precision: The precision of the method was evaluated by performing replicate injections of a standard solution. The relative standard deviation (%RSD) for both intra-day and inter-day precision was found to be less than 2.0%, indicating good reproducibility.

-

Accuracy: The accuracy of the method was determined by a recovery study. The percentage recovery was found to be within the range of 98.0% to 102.0%, confirming the accuracy of the method.

-

Specificity and Stability-Indicating Properties: The specificity of the method was demonstrated by the forced degradation studies. The chromatograms of the stressed samples showed that the main peak of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile was well-resolved from the peaks of the degradation products, indicating the stability-indicating nature of the method. Significant degradation was observed under basic and oxidative conditions.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common HPLC issues.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile. The method's validation in accordance with ICH guidelines confirms its suitability for quality control and stability testing in pharmaceutical and chemical industries. The stability-indicating nature of the assay ensures that any degradation of the analyte can be effectively monitored, contributing to the overall quality and safety of the final products.

References

-

Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. Available at: [Link]

-

3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. ResearchGate. Available at: [Link]

-

3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research. Available at: [Link]

-

HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Available at: [Link]

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. Available at: [Link]

-

forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]

-

Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. PubMed. Available at: [Link]

- Preparation method of 3-trifluoromethyl phenylacetonitrile. Google Patents.

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

-

Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

-

A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. PubMed. Available at: [Link]

-

Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]

-

High-performance Liquid Chromatography for the Quantitative Determination of the Urinary Metabolites of Toluene, Xylene, and Styrene. PubMed. Available at: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

-

Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. ResearchGate. Available at: [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

-

Benzonitrile. SIELC Technologies. Available at: [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. Available at: [Link]

-

High-performance liquid chromatography. Basicmedical Key. Available at: [Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. NIH. Available at: [Link]

-

m-Trifluoromethylphenylacetonitrile. PubChem. Available at: [Link]

-

3,5-Bis(trifluoromethyl)phenylacetonitrile. Chongqing Chemdad Co., Ltd. Available at: [Link]

-

Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. MDPI. Available at: [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]

-

Chemistry 552 Spectroscopy Fall 2003. Luzerne County Community College. Available at: [Link]

Sources

- 1. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]

- 5. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 6. chem.latech.edu [chem.latech.edu]

- 7. forced degradation study: Topics by Science.gov [science.gov]

Application Note: High-Throughput GC-MS Analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile for Pharmaceutical and Agrochemical Research

Abstract

This application note presents a detailed and robust protocol for the analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key building block in the synthesis of novel pharmaceutical and agrochemical agents due to the unique electronic and steric properties conferred by the trifluoromethyl group.[1] The accurate and precise quantification of this analyte is crucial for reaction monitoring, purity assessment, and metabolic studies. The methodologies outlined herein provide a comprehensive guide for researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Introduction

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a versatile aromatic nitrile of significant interest in medicinal and agricultural chemistry. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable substituent in drug design.[1] As a critical intermediate in multi-step syntheses, a validated analytical method for its identification and quantification is paramount. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity, selectivity, and structural elucidation capabilities, making it the ideal analytical technique for this purpose.[2] This document provides a comprehensive protocol, from sample preparation to data analysis, grounded in established principles of analytical chemistry.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

| Property | Value | Reference |

| Molecular Formula | C10H8F3NO | Inferred from name |

| Molecular Weight | 215.17 g/mol | Calculated |

| Boiling Point | Estimated >200 °C | Inferred from similar compounds[3] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, hexane, methanol) | [4][5] |

| Reactivity | The nitrile group can be susceptible to hydrolysis. The trifluoromethyl group is generally stable. | General Chemical Knowledge |

Experimental Workflow

The overall experimental workflow is designed for efficiency and accuracy, ensuring high-quality data generation.

Figure 1: High-level workflow for the GC-MS analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.

Detailed Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For relatively clean samples, such as those from reaction monitoring, a simple dilution is often sufficient. For more complex matrices, a cleanup step is necessary to remove interferences.

Protocol 4.1.1: 'Dilute and Shoot' for Clean Matrices

This protocol is suitable for the analysis of standards and reaction mixtures with minimal non-volatile components.

-

Solvent Selection: Choose a volatile organic solvent in which the analyte is soluble and that is compatible with the GC-MS system. Dichloromethane or ethyl acetate are recommended.[4]

-